molecular formula C8H5Cl3O B1586341 (2,4-Dichlorophenyl)acetyl chloride CAS No. 53056-20-5

(2,4-Dichlorophenyl)acetyl chloride

Cat. No.: B1586341
CAS No.: 53056-20-5
M. Wt: 223.5 g/mol
InChI Key: RYXAJKPGHHNCSO-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)acetyl chloride is an organic compound with the molecular formula C8H5Cl3O. It is a derivative of acetyl chloride where the acetyl group is substituted with a 2,4-dichlorophenyl group. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,4-Dichlorophenyl)acetyl chloride can be synthesized through the acylation of 2,4-dichlorophenylacetic acid using thionyl chloride or oxalyl chloride. The reaction typically involves refluxing the acid with the chlorinating agent in the presence of a solvent such as dichloromethane .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: (2,4-Dichlorophenyl)acetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Acids: Formed from hydrolysis.

Scientific Research Applications

(2,4-Dichlorophenyl)acetyl chloride is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

    Chemistry: Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the preparation of biologically active molecules for research purposes.

    Medicine: Serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)acetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

  • (2,4-Dichlorophenoxy)acetyl chloride
  • (3-Ethyl-2,4-dioxo-5,5-diphenyl-1-imidazolidinyl)acetyl chloride
  • 3-Acetyl-1-(2-(2,4-dichlorophenyl)-2-oxoethyl)pyridinium chloride

Comparison: (2,4-Dichlorophenyl)acetyl chloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and properties compared to other acetyl chlorides. Its dichlorophenyl group enhances its electrophilicity, making it a more reactive acylating agent .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXAJKPGHHNCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53056-20-5
Record name 2,4-Dichlorobenzeneacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53056-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichlorophenyl)acetyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,4-dichlorophenyl)acetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.439
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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